Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-
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Overview
Description
Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-: is a complex organic compound that belongs to the class of pyrimido-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the condensation of appropriate amines with diketones or ketoesters.
Amination Reactions: Using diamines and methyl-substituted aromatic compounds under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Offering advantages in terms of scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using various halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts in organic synthesis.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral properties.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Incorporated into drug formulations for enhanced efficacy.
Mechanism of Action
The mechanism of action of pyrimido-triazine derivatives often involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulation of signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimido(5,4-d)-1,2,3-triazine Derivatives: Similar structure but different biological activities.
Triazine-3,5-diones: Known for their herbicidal properties.
Properties
CAS No. |
113458-68-7 |
---|---|
Molecular Formula |
C14H17N7O3 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-2,4-dihydropyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C14H17N7O3/c1-6-4-7(5-8(15)9(6)16)14-10(18-19-12(23)17-14)20(2)13(24)21(3)11(14)22/h4-5H,15-16H2,1-3H3,(H2,17,19,23) |
InChI Key |
FHAXAASBWISUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)C23C(=NNC(=O)N2)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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